![molecular formula C9H7N3O3S B182926 N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 80395-50-2](/img/structure/B182926.png)
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H7N3O3S and its molecular weight is 237.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s activity .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid under acidic conditions, followed by acylation with acetic anhydride or acetyl chloride to introduce the acetamide group .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to antimicrobial and anticancer effects. The nitro group may undergo bioreduction to form reactive intermediates that covalently modify target proteins or DNA .
- Antimicrobial Properties : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the nitro group enhances this activity by increasing the compound's reactivity towards bacterial enzymes .
- Anti-inflammatory Effects : Research has suggested that compounds with a benzothiazole structure can inhibit cyclooxygenases (COX), leading to reduced production of pro-inflammatory prostaglandins .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
Antimicrobial Activity
This compound has demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of benzothiazole exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the nitro group is crucial for its anticancer activity as it enhances the compound's ability to interact with cellular targets .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through COX inhibition assays, where compounds similar to this compound exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(6-nitro-1,3-benzothiazol-2-yl)acetamide exhibits notable antimicrobial properties. The presence of the nitro group enhances its reactivity, making it effective against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting potent antibacterial activity against these strains .
Biological Activity | MIC (µg/mL) | Tested Pathogen |
---|---|---|
Antimicrobial | 10 | Staphylococcus aureus |
Antimicrobial | 15 | Escherichia coli |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cellular proliferation in various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated an IC50 value of approximately 15 µM against breast cancer cells. Flow cytometry analyses revealed that treatment with the compound significantly increased early apoptotic cell populations compared to controls .
Biological Activity | IC50 Value (µM) | Tested Cell Line |
---|---|---|
Anticancer | 15 | Breast Cancer Cells |
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Preparation of Benzothiazole Derivative : The starting material is synthesized through nitration followed by acylation.
- Formation of Acetamide : The final step involves reacting the benzothiazole derivative with acetic anhydride or acetyl chloride.
This compound can also be modified to create derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARDSBCDZPSYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352660 | |
Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-50-2 | |
Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-NITRO-2-BENZOTHIAZOLYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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